molecular formula C10H7F3O B1412309 3-(2,2,2-Trifluoroethoxy)phenylacetylene CAS No. 1823642-13-2

3-(2,2,2-Trifluoroethoxy)phenylacetylene

Cat. No.: B1412309
CAS No.: 1823642-13-2
M. Wt: 200.16 g/mol
InChI Key: VBJCXVOTHBUGJC-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)phenylacetylene is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenylacetylene moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

  • Liquid Crystal Development : 3-(2,2,2-Trifluoroethoxy)phenylacetylene has been utilized in the synthesis of liquid crystals. Researchers found that introducing a trifluoromethoxy group improved the nematic range and viscosity while maintaining high birefringence in these liquid crystals. This highlights its potential in the development of advanced liquid crystal displays and other optical devices (Sekine et al., 2001).

  • Chiral Stationary Phases for HPLC : Another application is in the immobilization of helical poly(phenylacetylene)s onto silica gel, forming chiral stationary phases for high-performance liquid chromatography (HPLC). This method shows potential for improving chiral separation in analytical chemistry, particularly in the pharmaceutical industry (Zhou et al., 2017).

  • Synthesis of Phenylthioynamines : The compound has been used in chemical reactions to form phenylthioynamines, providing a convenient method for preparing these particular ynamines. This illustrates its utility in synthetic organic chemistry (Nakai et al., 1976).

  • Educational Tool in Organic Chemistry : It serves as an educational tool in organic chemistry laboratories, particularly in experiments exploring the regioselectivity of phenylacetylene hydration. This usage underscores its value in academic settings for teaching key principles of chemistry (Leslie & Tzeel, 2016).

  • Sensor for Cyanide Detection : A novel phenylacetylene derivative was synthesized for use as a highly selective and sensitive sensor for the detection of cyanide ions. This application is significant in environmental monitoring and public health, given the toxicity of cyanide (Thanayupong et al., 2017).

Properties

IUPAC Name

1-ethynyl-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-8-4-3-5-9(6-8)14-7-10(11,12)13/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJCXVOTHBUGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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